1-(Pyridin-4-yl)piperidin-4-carbonsäure-Hydrochlorid

Übersicht

Beschreibung

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It is a derivative of piperidone, a class of compounds known for their unique biochemical properties .

Synthesis Analysis

The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride and its analogs has been a subject of interest in the field of organic chemistry . Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can be represented by the canonical SMILES string: C1CN (CCC1C (=O)O)C2=CC=NC=C2.Cl . This compound has a molecular weight of 242.70 g/mol .Physical And Chemical Properties Analysis

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride has a molecular weight of 242.70 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Wirkstoffdesign und Synthese

Diese Verbindung ist ein wertvolles Zwischenprodukt in der medizinischen Chemie. Sie kann zur Synthese verschiedener pharmakologisch aktiver Moleküle verwendet werden. So wurden beispielsweise Derivate dieser Verbindung auf ihr Potenzial als Inhibitoren bestimmter Enzyme oder Rezeptoren untersucht, was zur Entwicklung neuer Medikamente für Krankheiten wie Krebs, Alzheimer und Herz-Kreislauf-Erkrankungen führen könnte .

Organische Synthese: Baustein für komplexe Moleküle

In der organischen Synthese dient diese Verbindung als vielseitiger Baustein. Sie kann verschiedenen chemischen Reaktionen unterzogen werden, um komplexe Moleküle mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie zu bilden, einschließlich der Entwicklung neuer Materialien oder Katalysatoren .

Analytische Chemie: Chirale Trennmittel

Die chirale Natur dieser Verbindung macht sie für die Verwendung als Trennmittel in der analytischen Chemie geeignet. Sie kann bei der Trennung von Enantiomeren racemischer Gemische helfen, was für die Herstellung enantiomerenreiner Pharmazeutika entscheidend ist .

Biochemie: Untersuchung biochemischer Stoffwechselwege

Forscher können diese Verbindung verwenden, um biochemische Stoffwechselwege zu untersuchen. Durch ihre Integration in Stoffwechselprozesse können Wissenschaftler die Synthese und den Abbau von Biomolekülen verfolgen, was zum Verständnis von Krankheiten auf molekularer Ebene beiträgt .

Materialwissenschaft: Vorläufer für funktionelle Materialien

Aufgrund ihrer reaktiven Carbonsäuregruppe kann diese Verbindung zur Herstellung funktioneller Materialien verwendet werden. Sie kann in Polymere oder Oberflächenbeschichtungen eingearbeitet werden, die Anwendungen in der Biotechnologie oder Elektronik haben könnten .

Neurochemie: Modulation von Neurotransmitterrezeptoren

Die strukturelle Ähnlichkeit dieser Verbindung mit Pyridin-basierten Neurotransmittern legt nahe, dass sie Neurotransmitterrezeptoren modulieren könnte. Diese Anwendung könnte für die Untersuchung neurologischer Störungen und die Entwicklung von Neuropharmaka von Bedeutung sein .

Landwirtschaftliche Chemie: Synthese von Agrochemikalien

Die chemischen Eigenschaften der Verbindung ermöglichen die Synthese von Agrochemikalien. Sie könnte zur Herstellung von Pestiziden oder Herbiziden mit verbesserten Sicherheitsprofilen und Wirksamkeit verwendet werden .

Umweltchemie: Abbaustudien

In der Umweltchemie kann diese Verbindung in Abbaustudien verwendet werden, um ihre Abbauprodukte und ihre Auswirkungen auf die Umwelt zu verstehen. Dies ist wichtig, um die ökologische Sicherheit von Chemikalien zu beurteilen, die daraus gewonnen werden .

Zukünftige Richtungen

Piperidone derivatives, such as 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, have diverse biological applications and are of particular interest due to their unique biochemical properties . They are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . Therefore, the future directions in the study of this compound may involve further exploration of these properties and potential applications in drug development.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been shown to interact with various biological targets .

Mode of Action

It’s known that the interaction of a compound with its target often leads to changes in the target’s function, which can result in a therapeutic effect .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Result of Action

The effects of a compound’s action often depend on its interaction with its target and the subsequent changes in cellular function .

Action Environment

The action, efficacy, and stability of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and the temperature .

Biochemische Analyse

Biochemical Properties

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, have been shown to exhibit interactions with enzymes involved in metabolic pathways, such as hydrolases and oxidoreductases . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Alternatively, it can activate certain enzymes by stabilizing their active conformation. Additionally, 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can influence gene expression by interacting with DNA-binding proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or toxicity.

Metabolic Pathways

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the citric acid cycle and oxidative phosphorylation, leading to changes in energy production and metabolic balance . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ABC transporters and solute carriers . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be directed to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression and cellular function.

Eigenschaften

IUPAC Name |

1-pyridin-4-ylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFOXJSAQYSQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210962-09-7 | |

| Record name | 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

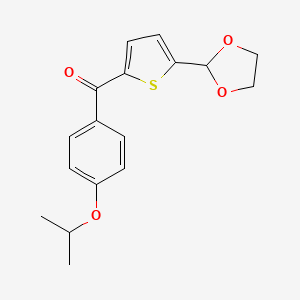

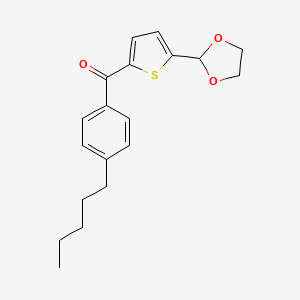

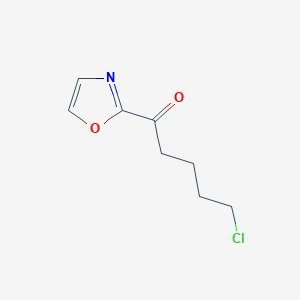

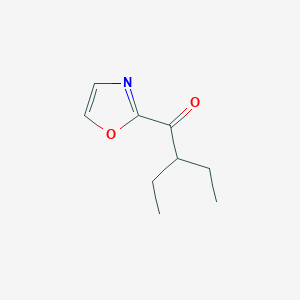

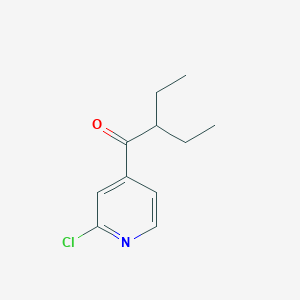

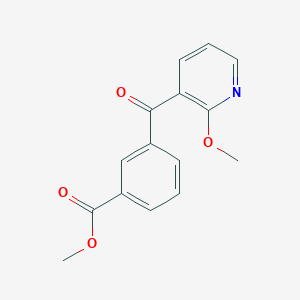

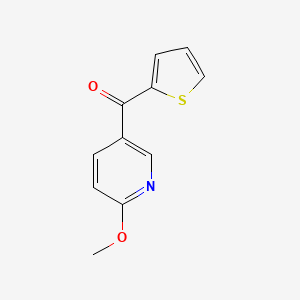

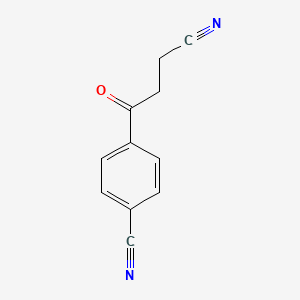

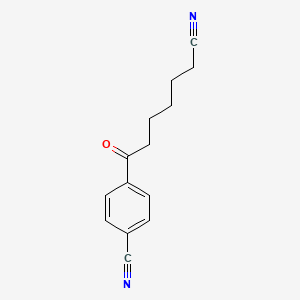

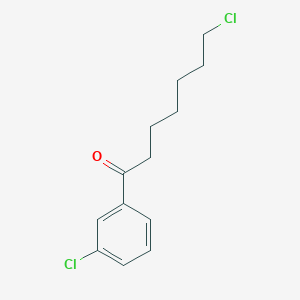

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.